N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide
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Overview
Description
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide is an organic compound that belongs to the class of carboxamides. This compound features a furan ring, a thiophene ring, and a methoxyethyl group, making it a molecule of interest in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan-2-carboxylic Acid: This can be achieved through the oxidation of furfural using an oxidizing agent such as potassium permanganate.
Amidation Reaction: The furan-2-carboxylic acid is then reacted with N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)amine.
Substitution: Various substituted carboxamides depending on the substituent used.
Scientific Research Applications
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide: Similar structure but with a thiophene ring at a different position.
N-(2-ethoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-16-7-5-14(9-11-4-8-18-10-11)13(15)12-3-2-6-17-12/h2-4,6,8,10H,5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFLMGHQAYOPPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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